1,5-Diethoxy-2-fluoro-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Diethoxy-2-fluoro-4-nitrobenzene: is an organic compound with the molecular formula C10H12FNO4 It is a derivative of benzene, characterized by the presence of ethoxy, fluoro, and nitro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,5-Diethoxy-2-fluoro-4-nitrobenzene can be synthesized through a multi-step process involving the nitration of a fluorinated benzene derivative followed by ethoxylation. One common method involves the nitration of 2-fluoro-1,4-dimethoxybenzene using nitric acid, followed by the substitution of methoxy groups with ethoxy groups under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and substitution reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1,5-Diethoxy-2-fluoro-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The nitro group activates the benzene ring towards nucleophilic attack, allowing for substitution reactions with nucleophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed:
Amino Derivatives: Formed by the reduction of the nitro group.
Carboxylic Acids: Formed by the oxidation of ethoxy groups.
Wissenschaftliche Forschungsanwendungen
1,5-Diethoxy-2-fluoro-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,5-Diethoxy-2-fluoro-4-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluoro group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1,5-Difluoro-2,4-dinitrobenzene: Similar in structure but with two fluoro and two nitro groups.
1-Fluoro-2,5-dimethoxy-4-nitrobenzene: Similar but with methoxy groups instead of ethoxy groups.
Uniqueness: 1,5-Diethoxy-2-fluoro-4-nitrobenzene is unique due to the presence of both ethoxy and fluoro groups, which confer distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications in research and industry .
Eigenschaften
Molekularformel |
C10H12FNO4 |
---|---|
Molekulargewicht |
229.20 g/mol |
IUPAC-Name |
1,5-diethoxy-2-fluoro-4-nitrobenzene |
InChI |
InChI=1S/C10H12FNO4/c1-3-15-9-6-10(16-4-2)8(12(13)14)5-7(9)11/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
UGBSFXMSOVYLCM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C(C=C1[N+](=O)[O-])F)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.